4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride
Overview
Description
4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a cyclopentylamine moiety, and a piperazine ring. The trihydrochloride form indicates that it is a salt with three hydrochloride ions, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
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Formation of the Fluorophenyl Cyclopentylamine Intermediate
Reagents: 2-Fluorobenzene, cyclopentylamine
Conditions: Catalytic hydrogenation or reductive amination
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Attachment of the Piperazine Ring
Reagents: 4-Methylpiperazine, formaldehyde
Conditions: Mannich reaction conditions
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Final Coupling and Hydrochloride Formation
Reagents: Phenol derivative, hydrochloric acid
Conditions: Acidic medium, controlled temperature
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride can undergo various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Aqueous or organic solvents, controlled temperature
Products: Oxidized derivatives of the phenol or amine groups
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous conditions, inert atmosphere
Products: Reduced forms of the fluorophenyl or cyclopentylamine groups
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Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Organic solvents, varying temperatures
Products: Substituted derivatives at the phenol or piperazine rings
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Aqueous or organic solvents such as ethanol, dichloromethane
Temperature: Controlled, ranging from room temperature to elevated temperatures
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can serve as a probe in binding studies.
Medicine
In medicinal chemistry, 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine ring could modulate the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 4-[[[1-(2-Chlorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride
- 4-[[[1-(2-Bromophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride
Uniqueness
Compared to similar compounds, 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride stands out due to the presence of the fluorophenyl group. Fluorine atoms can significantly influence the compound’s biological activity, stability, and lipophilicity, making it potentially more effective in certain applications.
Properties
IUPAC Name |
4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O.3ClH/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25;;;/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJGIMILIULIAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl3FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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